

A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

<i>Compound of Interest</i>	
Compound Name:	3-Nitrobutyrophenone
Cat. No.:	B1360299
Get Quote	

Disclaimer: Direct experimental spectroscopic data for **3-Nitrobutyrophenone** is not readily available in public databases. This guide provides a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely butyrophenone and nitro-substituted aromatic rings. The information herein is intended for researchers, scientists, and drug development professionals as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Nitrobutyrophenone**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7 - 8.8	s	1H	H-2 (aromatic)
~8.3 - 8.4	d	1H	H-4 (aromatic)
~8.1 - 8.2	d	1H	H-6 (aromatic)
~7.6 - 7.7	t	1H	H-5 (aromatic)
~3.0 - 3.1	t	2H	-CO-CH ₂ -
~1.7 - 1.8	sextet	2H	-CH ₂ -CH ₂ -CH ₃
~1.0	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~198 - 200	C=O
~148	C-3 (aromatic, C-NO ₂)
~138	C-1 (aromatic, C-CO)
~135	C-6 (aromatic)
~130	C-5 (aromatic)
~127	C-4 (aromatic)
~123	C-2 (aromatic)
~38	-CO-CH ₂ -
~18	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Description
~3100 - 3000	C-H stretch	Aromatic
~2960 - 2870	C-H stretch	Aliphatic
~1700	C=O stretch	Ketone
~1600, ~1475	C=C stretch	Aromatic ring
~1530	N-O stretch	Asymmetric
~1350	N-O stretch	Symmetric

Table 4: Predicted Mass Spectrometry Data

m/z	Fragmentation
193	[M] ⁺ (Molecular ion)
150	[M - C ₃ H ₇] ⁺ (α -cleavage)
165	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
147	[M - NO ₂] ⁺
120	[C ₆ H ₄ CO] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

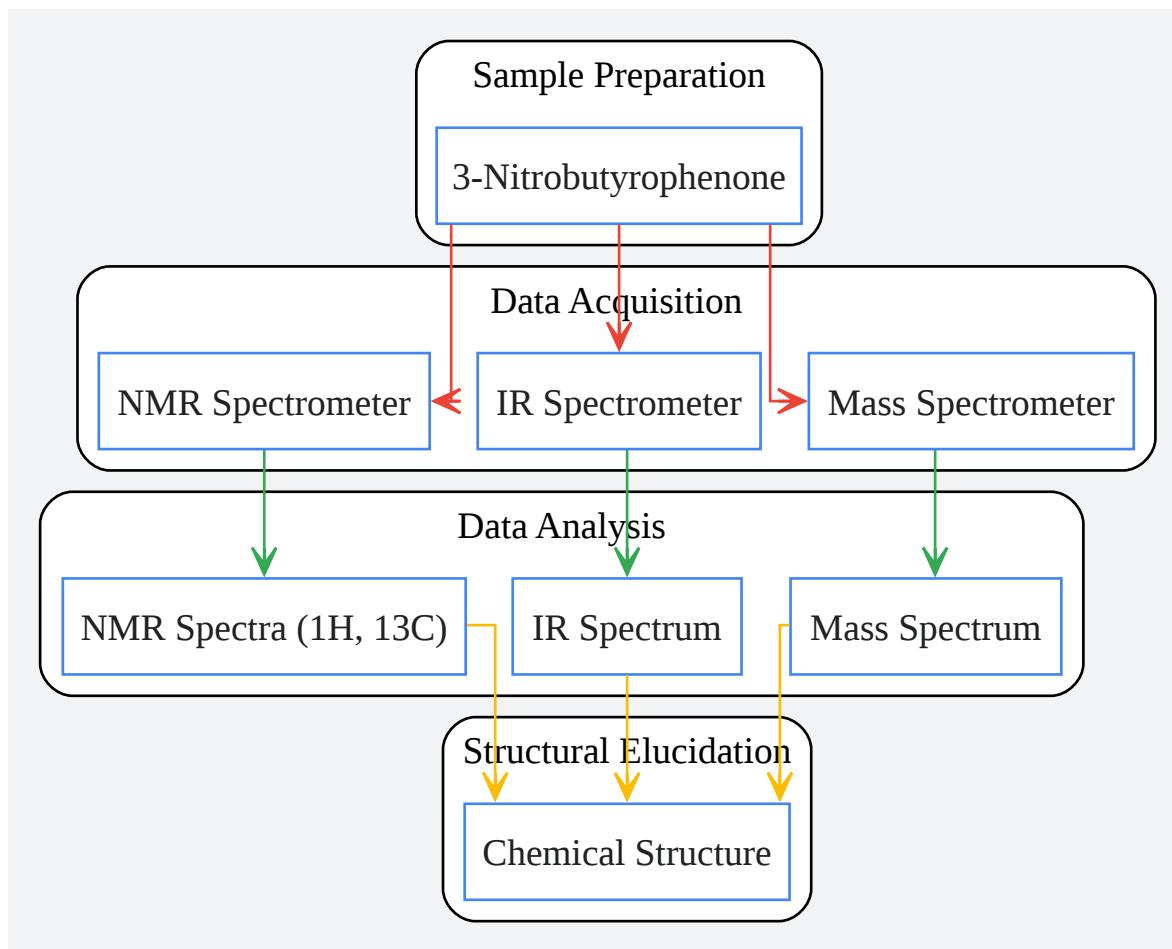
The following are general protocols for obtaining spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

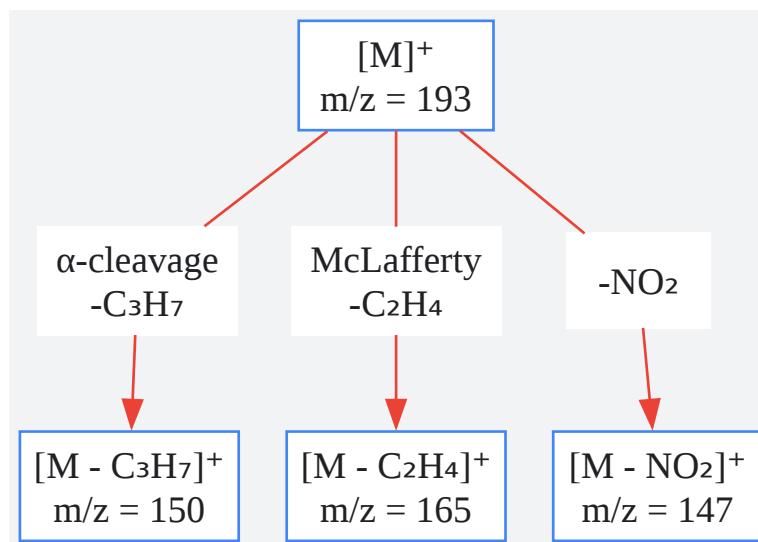
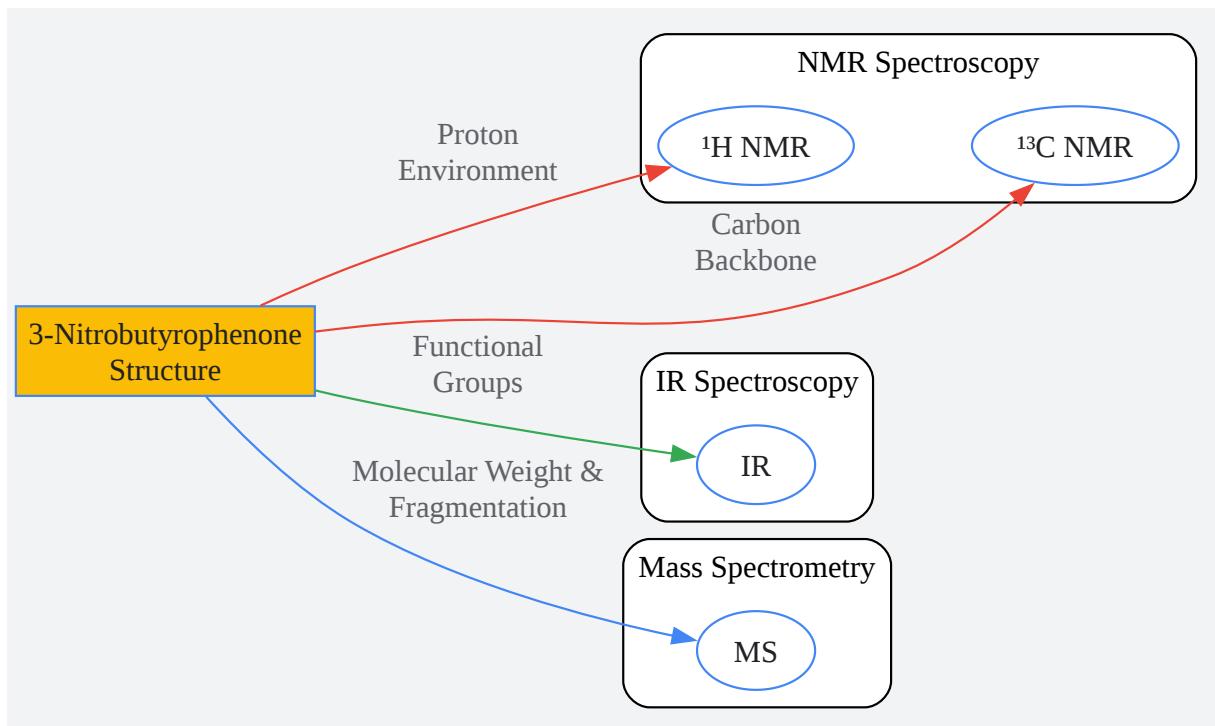
2.1 NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitrobutyrophenone** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Perform baseline correction.

2.2 IR Spectroscopy


- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.
- Instrument Setup:
 - Place the sample holder in the spectrometer's sample compartment.



- Acquire a background spectrum of the salt plates or solvent.
- Acquisition:
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Identify and label the major absorption bands.

2.3 Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions for structural elucidation.[\[1\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360299#spectroscopic-data-nmr-ir-ms-of-3-nitrobutyrophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com